Product packaging for 2-bromo-N-ethyl-N-phenylbutanamide(Cat. No.:CAS No. 1119450-25-7)

2-bromo-N-ethyl-N-phenylbutanamide

Cat. No.: B3033667
CAS No.: 1119450-25-7
M. Wt: 270.17 g/mol
InChI Key: DZUHMVCIFVWFLH-UHFFFAOYSA-N
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Description

Contextualization within Amide and α-Haloamide Chemistry

Amides are fundamental functional groups in organic chemistry, renowned for their stability and presence in a vast array of biologically significant molecules, including proteins where they form the peptide bonds that link amino acids. libretexts.org The reactivity of amides can be modulated by the substituents on the nitrogen and the α-carbon. In the case of 2-bromo-N-ethyl-N-phenylbutanamide, the presence of an ethyl and a phenyl group on the nitrogen atom creates a tertiary amide.

The introduction of a halogen, such as bromine, at the α-position to the carbonyl group dramatically influences the molecule's reactivity, classifying it as an α-haloamide. nih.gov This class of compounds is recognized for its versatility in organic synthesis. The α-carbon in α-haloamides can act as an electrophilic center, making it susceptible to attack by various nucleophiles. nih.gov This reactivity is a cornerstone of their utility in forming new chemical bonds.

The synthesis of amides can be achieved through several methods, including the reaction of acid chlorides or anhydrides with amines. youtube.com For a tertiary amide like this compound, a common synthetic route would involve the reaction of 2-bromobutanoyl chloride with N-ethylaniline. Alternatively, α-halogenation of the parent amide, N-ethyl-N-phenylbutanamide, can be accomplished using specific halogenating agents. nih.gov

Significance in Organic Synthesis and Reaction Development

The significance of α-haloamides, and by extension this compound, in organic synthesis is multifaceted. They serve as valuable precursors for the synthesis of a wide range of other functional groups and complex molecules.

One of the most prominent applications of α-haloamides is in nucleophilic substitution reactions. The bromine atom in this compound is a good leaving group, facilitating reactions with a variety of nucleophiles. For instance, reaction with amines can lead to the formation of α-amino amides, which are important structural motifs in many biologically active compounds. nih.govnih.gov Similarly, reactions with alkoxides or thiolates can yield α-oxyamides and α-thioamides, respectively.

Furthermore, α-haloamides are key intermediates in rearrangement reactions. The Favorskii rearrangement, for example, can occur with α-halo carbonyl compounds, leading to the formation of rearranged carboxylic acid derivatives. The specific reaction pathway can be influenced by the structure of the α-haloamide and the reaction conditions. nih.gov

In addition to their role as electrophiles, α-haloamides can also participate in radical reactions. The carbon-bromine bond can be cleaved under radical conditions to generate an α-amido radical, which can then undergo a variety of transformations, including addition to alkenes and alkynes, to form new carbon-carbon bonds. nih.gov This reactivity opens up avenues for the construction of complex carbon skeletons.

Recent advancements in catalysis have further expanded the synthetic utility of α-haloamides. For example, transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling, have been successfully employed with α-bromo amides to form α-chiral amides with high enantioselectivity. nih.gov These methods provide efficient access to stereochemically defined molecules, which are of great interest in medicinal chemistry and materials science.

The table below summarizes some of the key properties and potential reactions of this compound based on the general chemistry of α-haloamides.

Property/ReactionDescription
Molecular Formula C₁₂H₁₆BrNO scbt.com
Molecular Weight 270.17 g/mol scbt.com
Functional Groups Tertiary Amide, α-Bromo Ketone
Key Reactive Site α-Carbon
Nucleophilic Substitution Reacts with nucleophiles (e.g., amines, alkoxides, thiolates) to displace the bromide.
Rearrangement Reactions Can potentially undergo reactions like the Favorskii rearrangement.
Radical Reactions Can form an α-amido radical for C-C bond formation.
Cross-Coupling Reactions Can be a substrate in transition metal-catalyzed cross-coupling reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16BrNO B3033667 2-bromo-N-ethyl-N-phenylbutanamide CAS No. 1119450-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-ethyl-N-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-3-11(13)12(15)14(4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUHMVCIFVWFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(CC)C1=CC=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 2 Bromo N Ethyl N Phenylbutanamide

Multi-Step Synthetic Sequences

A multi-step synthesis is generally required to obtain 2-bromo-N-ethyl-N-phenylbutanamide. This approach allows for the careful construction of the molecule and the introduction of the required functional groups in a controlled manner.

Precursor Synthesis and Functional Group Interconversions

The primary precursor for the synthesis of this compound is typically N-ethyl-N-phenylbutanamide. The synthesis of this precursor can be achieved through the amidation of butanoyl chloride with N-ethylaniline. Butanoyl chloride, in turn, can be prepared from butanoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Functional group interconversions are central to this synthetic sequence. ub.edufiveable.mesolubilityofthings.comvanderbilt.eduimperial.ac.uk For example, the conversion of a carboxylic acid to an acyl chloride is a key functional group interconversion that activates the carboxyl group for nucleophilic attack by the amine.

Alternatively, one could envision a route starting from 2-bromobutanoic acid. This acid can be converted to 2-bromobutanoyl chloride using similar chlorinating agents. The subsequent reaction of this acyl chloride with N-ethylaniline would directly yield the target compound. This approach has the advantage of introducing the bromine atom at an early stage, but may be complicated by the lability of the α-bromo acyl chloride.

A plausible multi-step synthetic sequence is outlined below:

Route 1: Late-Stage Bromination

Amide Formation: Reaction of butanoyl chloride with N-ethylaniline to form N-ethyl-N-phenylbutanamide.

α-Bromination: Regioselective bromination of N-ethyl-N-phenylbutanamide using NBS and a suitable initiator.

Route 2: Early-Stage Bromination

Acid Bromination: α-bromination of butanoic acid to yield 2-bromobutanoic acid.

Acyl Chloride Formation: Conversion of 2-bromobutanoic acid to 2-bromobutanoyl chloride.

Amidation: Reaction of 2-bromobutanoyl chloride with N-ethylaniline to produce this compound.

Stereochemical Considerations in Synthetic Pathways

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. If the synthesis starts from achiral precursors and reagents, the product will be a racemic mixture of both enantiomers.

The development of a stereoselective synthesis would require the use of a chiral auxiliary, a chiral catalyst, or a chiral starting material. For example, a stereoselective bromination of N-ethyl-N-phenylbutanamide could potentially be achieved using a chiral brominating agent or a chiral catalyst that directs the bromine atom to one face of the enolate intermediate.

Alternatively, a resolution of the racemic mixture of 2-bromobutanoic acid could be performed, followed by conversion of the desired enantiomer into the final product. This would involve the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Green Chemistry Principles in Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound would involve several considerations aimed at reducing the environmental impact of the process.

Atom Economy: The ideal synthesis would have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. The choice of reagents can significantly impact atom economy. For instance, the use of NBS for bromination is generally preferred over using elemental bromine, as it produces succinimide (B58015) as a byproduct, which is less hazardous than the hydrogen bromide generated in other methods.

Use of Safer Solvents: The selection of solvents is another critical aspect. Traditional solvents like carbon tetrachloride are toxic and environmentally harmful. Greener alternatives such as supercritical carbon dioxide, ionic liquids, or even water could be explored for the synthesis.

Catalysis: The use of catalytic methods, rather than stoichiometric reagents, is a cornerstone of green chemistry. For example, developing a catalytic method for the α-bromination step would be a significant improvement over using a full equivalent of a brominating agent.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. Microwave-assisted synthesis could also be explored as a way to improve reaction rates and reduce energy usage.

A comparison of synthetic routes based on green chemistry principles is provided in the table below:

Green Chemistry PrincipleTraditional Route ConsiderationGreener Alternative
Solvent Use of chlorinated solvents (e.g., CCl₄)Use of greener solvents like ethyl acetate (B1210297) or 2-methyltetrahydrofuran
Reagents Stoichiometric use of PBr₃ or Br₂Catalytic bromination or use of NBS
Energy High-temperature refluxMicrowave-assisted synthesis or room temperature reactions
Waste Reduction Generation of hazardous byproductsRecycling of byproducts or use of routes with benign byproducts

Mechanistic Investigations of Chemical Transformations Involving 2 Bromo N Ethyl N Phenylbutanamide

General Principles of Organic Reaction Mechanism Elucidation

The determination of a reaction mechanism is a foundational aspect of organic chemistry, providing a detailed, step-by-step description of how a chemical reaction occurs. For a substrate like 2-bromo-N-ethyl-N-phenylbutanamide, elucidating its transformation pathways involves a combination of experimental and theoretical techniques.

Key methodologies include:

Kinetic Studies: The rate of a reaction is measured as a function of reactant concentrations, temperature, and solvent polarity. This data helps determine the rate law, which provides insight into the molecularity of the rate-determining step. For instance, a second-order rate law in the reaction of this compound with a nucleophile would suggest a bimolecular nucleophilic substitution (SN2) mechanism.

Linear Free-Energy Relationships (LFERs): By systematically varying substituents on the N-phenyl ring and correlating the reaction rates with Hammett parameters (σ), one can probe the development of charge in the transition state. A significant positive ρ (rho) value would indicate a buildup of negative charge near the ring, whereas a negative ρ value suggests positive charge buildup.

Kinetic Isotope Effects (KIEs): Replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) can alter the reaction rate if the bond to that atom is broken or formed in the rate-determining step. In the context of this compound, a primary KIE would be expected in base-promoted elimination reactions where the α-proton is abstracted.

Stereochemical Analysis: When reactions are performed on chiral, non-racemic starting materials, the stereochemistry of the product provides crucial mechanistic information. For example, a nucleophilic substitution reaction at the chiral C2 center of (R)- or (S)-2-bromo-N-ethyl-N-phenylbutanamide that proceeds with complete inversion of configuration is strong evidence for an SN2 pathway. Retention of configuration might suggest a double-inversion mechanism or neighboring group participation.

Intermediate Trapping and Spectroscopic Identification: Attempts to isolate, trap, or spectroscopically observe (e.g., via NMR or mass spectrometry) proposed reaction intermediates, such as an enolate or a carbocation, can provide direct evidence for a particular pathway.

Nucleophilic Substitution Reactions at the Brominated Carbon

The C2 carbon of this compound is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom and carbonyl group, making it a prime site for nucleophilic attack. The substitution of the bromide anion by a variety of nucleophiles is a fundamental transformation for this class of compounds. nih.gov

Stereoelectronic effects, which describe the influence of orbital overlap and molecular geometry on reactivity, are critical in understanding the behavior of α-bromo amides. The N-phenyl and N-ethyl groups on the amide nitrogen significantly influence the conformation and electronic properties of the molecule.

Kinetic studies on analogous systems, such as N-methyl-α-bromoacetanilides reacting with benzylamines, reveal complex behaviors that are highly dependent on the electronic nature of substituents. iaea.org For these reactions, biphasic Hammett plots (log kN vs. σ) and Brønsted plots (log kN vs. pKa) have been observed. iaea.org This suggests a change in the transition state structure and mechanism as the electron-donating or electron-withdrawing character of the nucleophile and substrate are altered.

For this compound, two competing concerted mechanisms can be proposed based on these analogous findings:

Hydrogen-Bonded Transition State: With electron-donating substituents on the N-phenyl ring, the amide oxygen is more basic. A nucleophile containing an N-H bond (like an amine) can form a hydrogen bond with this oxygen, leading to a five-membered ring transition state. This pathway is supported by the observation of a primary normal kinetic isotope effect (kH/kD > 1). iaea.org

Enolate-like Transition State: With electron-withdrawing substituents on the N-phenyl ring, the acidity of the α-proton is increased. The reaction can proceed through a transition state with significant enolate character, where the nucleophile attacks the α-carbon. This is consistent with a secondary inverse kinetic isotope effect (kH/kD < 1). iaea.org

The table below summarizes the cross-interaction constant (ρXY) values observed in the reaction of substituted N-methyl-α-bromoacetanilides (Y-substituent) with benzylamines (X-substituent), illustrating the sensitivity of the transition state to electronic perturbations. iaea.org

Substituent Type (X in Nucleophile)Substituent Type (Y in Substrate)ρXY ValueProposed Mechanism
Electron-donatingElectron-donating-0.32Concerted with H-bonded TS
Electron-withdrawingElectron-donating-0.22Concerted with H-bonded TS
Electron-donatingElectron-withdrawing-1.80Concerted with enolate-like TS
Electron-withdrawingElectron-withdrawing-1.43Concerted with enolate-like TS

Data adapted from studies on N-methyl-α-bromoacetanilides. iaea.org

In organic synthesis, this compound serves as an electrophilic synthon for the α-amido carbonyl fragment. It allows for the formation of new bonds at the α-carbon by reacting with a wide range of nucleophiles. This is a key strategy for the synthesis of α-substituted and α-amino amides, which are important structural motifs. nih.gov

Examples of its utility as an electrophilic synthon include:

Synthesis of α-Amino Amides: Reaction with primary or secondary amines, often in the presence of a base or a silver salt promoter, yields the corresponding α-amino amide. nih.gov

Synthesis of α-Hydroxy Amides: Although less common via direct substitution with hydroxide, enzymatic kinetic resolution of racemic α-bromoamides can produce α-hydroxy amides from one enantiomer while leaving the other unreacted. nih.gov

Synthesis of α-Azido Amides: Substitution with sodium azide (B81097) provides a route to α-azido amides, which are versatile precursors for α-amino amides via reduction.

The reaction often proceeds with high stereoselectivity, particularly in dynamic kinetic resolution (DKR) processes, where a chiral auxiliary or catalyst is used to convert a racemic starting material into a single diastereomer of the product. nih.gov

Transition Metal-Catalyzed Reactions

The carbon-bromine bond in this compound is a suitable handle for various transition metal-catalyzed reactions, particularly those involving palladium. These methods enable the formation of carbon-carbon and carbon-heteroatom bonds under conditions that are often milder and more functional-group tolerant than traditional methods.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing new C-C bonds. While specific examples for this compound are not extensively documented in the literature, its structure as a secondary alkyl bromide is amenable to established protocols like the Suzuki and Heck reactions.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound (like a boronic acid or ester). wikipedia.orgorganic-chemistry.org For this compound, this would involve the reaction with an aryl- or vinylboronic acid to form a new C-C bond at the C2 position. The catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond to form a Pd(II) complex. wikipedia.org

Transmetalation: The organic group from the boron reagent is transferred to the palladium center, displacing the bromide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. wikipedia.org

Heck-Mizoroki Reaction: This reaction couples an organohalide with an alkene. organic-chemistry.orgwikipedia.org Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester would result in the formation of a new, more substituted alkene. The mechanism generally proceeds via oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination. byjus.com

The table below presents typical conditions for these cross-coupling reactions, applicable to alkyl bromide substrates.

ReactionCatalyst (Pd Source)LigandBaseSolventTypical Temperature
Suzuki CouplingPd(OAc)2 or Pd2(dba)3SPhos, XPhos, P(t-Bu)3K2CO3, K3PO4, Cs2CO3Toluene, Dioxane, THFRoom Temp to 100 °C
Heck ReactionPd(OAc)2PPh3, P(o-tol)3Et3N, K2CO3DMF, Acetonitrile (B52724)80 °C to 140 °C

C-H activation represents a modern frontier in synthesis, aiming to directly convert ubiquitous but inert C-H bonds into new functional groups. youtube.com For this compound, several C-H bonds are potential targets for such strategies, most notably the ortho-positions of the N-phenyl ring.

A plausible strategy involves a palladium-catalyzed process using the amide oxygen as a directing group. This approach, often termed "directed C-H functionalization," can selectively activate the otherwise unreactive C-H bonds at the ortho-position of the aniline (B41778) ring. The mechanism typically involves:

Coordination: The amide oxygen coordinates to the metal center (e.g., Pd(II)), forming a cyclometalated intermediate.

C-H Activation: The metal center then abstracts an ortho-proton in a concerted metalation-deprotonation (CMD) step.

Functionalization: The resulting metallacycle can then react with various partners, such as alkynes, alkenes, or other electrophiles, to install a new group at the ortho-position.

While this specific transformation on this compound would need to compete with reactions at the C-Br bond, it represents a powerful potential strategy for late-stage diversification of the molecule's scaffold.

Catalytic Cycle Elucidation and Intermediate Characterization

The elucidation of a catalytic cycle involving this compound would be fundamental to understanding its reactivity in the presence of a catalyst. Such an investigation would typically involve a series of experiments aimed at identifying the key steps in the catalytic process. This includes the initial interaction of the substrate with the catalyst, the formation of reactive intermediates, the transformation of the substrate, and the regeneration of the catalyst for subsequent cycles.

Characterization of any intermediates formed during these catalytic reactions would be crucial. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and X-ray crystallography are often employed to determine the structure and bonding of these transient species. The identification of such intermediates provides direct evidence for the proposed catalytic cycle.

Rearrangement Reactions and Fragmentations

The potential for this compound to undergo rearrangement reactions or fragmentations under specific conditions is an area ripe for investigation. Rearrangements could involve the migration of the bromine atom or the ethyl or phenyl groups, potentially leading to the formation of constitutional isomers. The driving force for such rearrangements would likely be the formation of a more stable carbocation or other reactive intermediate.

Fragmentation pathways could also be explored, where the molecule breaks down into smaller, stable fragments. The nature of these fragments would provide valuable clues about the bond dissociation energies within the parent molecule and the stability of the resulting products. Mass spectrometry is a primary tool for studying fragmentation patterns.

Evidence-Based Mechanistic Studies

To establish a complete and accurate picture of the reaction mechanisms involving this compound, a multi-faceted, evidence-based approach is necessary. This would encompass several key areas of experimental and theoretical investigation.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

Experiment[this compound] (M)[Reactant B] (M)Initial Rate (M/s)
10.10.11.0 x 10⁻⁴
20.20.12.0 x 10⁻⁴
30.10.24.0 x 10⁻⁴

This table illustrates the type of data that would be collected to determine the reaction order with respect to each reactant.

Isotopic labeling is a powerful technique for tracing the fate of specific atoms throughout a chemical reaction. By replacing an atom in this compound with one of its heavier isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), the movement and bonding changes of that atom can be followed using techniques like NMR spectroscopy or mass spectrometry. This can provide definitive evidence for proposed reaction mechanisms, such as whether a particular bond is broken or formed during the reaction.

Given the presence of a stereocenter at the second carbon of the butanamide chain, investigating the stereochemical outcome of its reactions is of significant mechanistic importance. The retention, inversion, or racemization of this stereocenter can provide strong evidence for the type of reaction mechanism occurring. For example, an Sₙ2 reaction would be expected to proceed with inversion of stereochemistry, while an Sₙ1 reaction would likely lead to a racemic mixture.

Table 2: Potential Stereochemical Outcomes and Mechanistic Inferences

Observed StereochemistryMechanistic Implication
Inversion of ConfigurationSuggests a backside attack, characteristic of an Sₙ2 mechanism.
RacemizationSuggests the formation of a planar carbocation intermediate, characteristic of an Sₙ1 mechanism.
Retention of ConfigurationMay suggest a double inversion or a frontside attack mechanism.

The direct observation and characterization of reaction intermediates are among the most compelling pieces of evidence for a proposed reaction mechanism. This can be achieved by running the reaction under conditions that allow the intermediate to accumulate to a detectable concentration or by using trapping agents that react with the intermediate to form a stable, characterizable product. Spectroscopic techniques, particularly NMR and IR, are invaluable for determining the structure of these captured or observed intermediates.

Advanced Spectroscopic and Chromatographic Elucidation of 2 Bromo N Ethyl N Phenylbutanamide and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula. By providing a highly accurate mass measurement, often to within a few parts per million, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For 2-bromo-N-ethyl-N-phenylbutanamide, the expected monoisotopic mass can be calculated with high precision. The presence of bromine is particularly noteworthy, as its two stable isotopes, 79Br and 81Br, have nearly equal natural abundance, resulting in a characteristic isotopic pattern in the mass spectrum. The observation of this A+2 peak, with a relative intensity close to that of the molecular ion peak, provides strong evidence for the presence of a single bromine atom in the molecule.

Table 1: Theoretical and Observed Mass Data for this compound

PropertyValue
Molecular FormulaC₁₂H₁₆BrNO
Molecular Weight270.17 g/mol scbt.com
Monoisotopic Mass (Calculated)269.0415 Da
Monoisotopic Mass (Observed)Hypothetical data, typically within ± 5 ppm
Isotopic PatternM+ and M+2 peaks of nearly equal intensity

This table presents both calculated and expected experimental data for illustrative purposes.

Derivatives of this compound would exhibit predictable mass shifts in their HRMS spectra. For instance, the replacement of the bromo group with a different substituent would lead to a corresponding change in the molecular weight and the disappearance of the characteristic bromine isotopic pattern.

Nuclear Magnetic Resonance Spectroscopy for Structural Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each nucleus, allowing for the determination of the carbon skeleton and the placement of protons.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the ethyl group protons (a quartet and a triplet), and the protons of the butanamide chain. The chemical shift and multiplicity of the proton at the chiral center (the carbon bearing the bromine atom) would be of particular interest.

The ¹³C NMR spectrum would complement this information by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group, the aromatic carbons, and the aliphatic carbons of the ethyl and butyl chains.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Aromatic CH7.2-7.5125-130
N-CH₂ (ethyl)~3.8 (quartet)~42
CH₃ (ethyl)~1.2 (triplet)~13
CH-Br~4.5 (triplet)~55
CH₂ (butanamide)~2.0 (sextet)~30
CH₃ (butanamide)~0.9 (triplet)~11
C=O-~170

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

To definitively assign all proton and carbon signals and to establish through-bond and through-space correlations, multi-dimensional NMR techniques are employed. bitesizebio.comyoutube.com Experiments such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. bitesizebio.com HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations, helping to piece together the entire molecular puzzle. For complex molecules, these techniques are essential for unambiguous structure determination. youtube.comnih.gov In the context of this compound, an HMBC experiment would be expected to show correlations between the carbonyl carbon and protons on the adjacent methylene (B1212753) group of the butyl chain and the N-ethyl group.

NMR spectroscopy is not only a tool for final product characterization but can also be used to monitor the progress of a chemical reaction in real-time. researchgate.net By acquiring spectra at regular intervals, the disappearance of starting material signals and the appearance of product signals can be tracked, providing valuable kinetic information and insights into reaction mechanisms. For the synthesis of this compound, this could involve monitoring the bromination of a precursor or the amidation reaction.

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the tertiary amide, typically found in the region of 1630-1680 cm⁻¹. Other key absorbances would include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, and C-N stretching. The C-Br stretch, while present, is often weaker and occurs at lower wavenumbers.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)
C=O (Amide)1630-1680
C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-3000
C-N Stretch1313-1490 researchgate.net
C-Br Stretch500-600

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods.

For a compound like this compound, reverse-phase HPLC would be a suitable method for purity analysis. sielc.com A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) would likely provide good separation from any impurities. sielc.com The retention time of the compound is a characteristic property under a specific set of conditions.

Gas chromatography can also be employed, particularly for analyzing the volatility and thermal stability of the compound and its derivatives. youtube.comkhanacademy.org Coupling GC with a mass spectrometer (GC-MS) provides a powerful analytical tool, allowing for the separation and identification of components in a mixture. chromatographyonline.comnih.gov The retention time from the GC and the mass spectrum from the MS detector together offer a high degree of confidence in the identification of a substance. chromatographyonline.comnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the separation, identification, and quantification of non-volatile or thermally sensitive compounds like this compound. The technique's strength lies in its versatility and high resolving power.

Detailed Research Findings: The analysis of this compound is typically achieved using reversed-phase HPLC (RP-HPLC). In this mode, a non-polar stationary phase, most commonly a C18 (octadecylsilane) column, is used in conjunction with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the composition of the mobile phase is changed over time—usually by increasing the proportion of an organic solvent like acetonitrile in an aqueous buffer—is often employed to achieve optimal separation and peak shape. For similar compounds such as 2-bromo-N-ethyl-2-phenyl-acetamide, purity analysis via HPLC on a C18 column with an acetonitrile/water mobile phase has been successfully demonstrated. The presence of the phenyl and ethyl groups in this compound contributes to its lipophilicity, resulting in strong retention on a C18 column. Detection is commonly performed using a UV detector, as the phenyl group provides a strong chromophore.

Table 1: Typical HPLC Parameters for Analysis of N-phenyl Amide Compounds

Parameter Description
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water; B: Acetonitrile
Elution Gradient: Start at 50% B, increase to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detector UV-Vis Diode Array Detector (DAD) at 254 nm
Column Temperature 30 °C

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For this compound, with a molecular weight of 270.17 g/mol , GC is a viable analytical method provided the compound exhibits sufficient thermal stability. scbt.com

Detailed Research Findings: The analyte is introduced into a heated inlet, where it is vaporized and swept onto the analytical column by an inert carrier gas, such as helium or nitrogen. The separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. A non-polar or mid-polarity column (e.g., 5% phenyl-polysiloxane) is generally suitable for this type of molecule.

In some cases, amides can exhibit poor peak shapes in GC due to their polarity or potential for thermal degradation. Should this occur, derivatization can be employed. researchgate.net This process chemically modifies the analyte to improve its chromatographic properties, such as volatility and thermal stability. researchgate.net However, direct injection is often successful for N,N-disubstituted amides. A flame ionization detector (FID) is typically used for quantification due to its high sensitivity to organic compounds.

Table 2: General Gas Chromatography (GC) Conditions

Parameter Description
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID)

| Detector Temp. | 300 °C |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Enhanced Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide a much higher degree of confidence in compound identification.

Detailed Research Findings: LC-MS (Liquid Chromatography-Mass Spectrometry): This technique combines the separation power of HPLC with the mass-analyzing capability of MS. As the analyte elutes from the HPLC column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for this type of molecule, as it is a soft ionization technique that typically produces a protonated molecular ion ([M+H]+). For this compound (C12H16BrNO), the expected m/z for this ion would be approximately 270.05, considering the masses of the most abundant isotopes. Further fragmentation of this parent ion (MS/MS) can yield structural information, such as the loss of the bromine atom or cleavage at the amide bond, providing definitive structural confirmation.

GC-MS (Gas Chromatography-Mass Spectrometry): In GC-MS, the mass spectrometer records a mass spectrum for each compound as it elutes from the GC column. Electron Ionization (EI) is the most common ionization method used in GC-MS. It is a high-energy technique that causes extensive and reproducible fragmentation. The resulting fragmentation pattern serves as a chemical "fingerprint" that can be compared against spectral libraries for identification. The analysis of N-phenyl compounds by GC-MS has proven to be a specific and highly sensitive method. nih.gov

Table 3: Mass Spectrometry Data for this compound

Ion Calculated m/z (Monoisotopic) Technique Significance
[M]+• 269.04 GC-MS (EI) Molecular ion. The presence of bromine would be confirmed by an isotopic peak at m/z 271.04 of nearly equal intensity.

| [M+H]+ | 270.05 | LC-MS (ESI) | Protonated molecular ion. The bromine isotopic pattern would appear at m/z 272.05. |

Two-Dimensional Chromatography for Complex Mixtures

When analyzing complex mixtures, such as crude synthetic reaction products or samples containing numerous closely related impurities, one-dimensional chromatography may not provide sufficient resolution. In these cases, two-dimensional (2D) chromatography offers significantly enhanced separation power.

Detailed Research Findings: Comprehensive two-dimensional chromatography (e.g., GCxGC or LCxLC) subjects the effluent from the first column to a second, orthogonal separation on a column with a different selectivity. For instance, in a GCxGC setup, a non-polar column could be used in the first dimension to separate compounds by boiling point, while a polar column in the second dimension separates them based on polarity. This approach spreads the components across a two-dimensional plane, allowing for the resolution of co-eluting peaks that would overlap in a single-column separation. This technique would be invaluable for resolving this compound from potential isomers, diastereomers, or by-products formed during its synthesis, providing a highly detailed profile of the sample's composition.

Theoretical and Computational Chemistry Approaches to 2 Bromo N Ethyl N Phenylbutanamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) Studies of Ground States and Transition States

Furthermore, DFT is instrumental in mapping out the energetic landscape of chemical reactions. By locating and characterizing transition state structures, which represent the highest energy point along a reaction coordinate, chemists can calculate activation energies and gain a deeper understanding of reaction mechanisms. For instance, in the study of related α-bromoamides, DFT calculations have been used to investigate the mechanism of reactions such as nucleophilic substitution at the α-carbon. These studies often involve calculating the energies of reactants, products, and transition states to determine the feasibility of a proposed reaction pathway.

A study on 2-amino-7-bromo-5-oxo- nih.govbenzopyrano [2,3-b]pyridine-3-carbonitrile optimized its molecular structure using the DFT/B3LYP method with various basis sets, predicting the most stable structure with the cc-pVTZ basis set. researchgate.net This type of analysis for 2-bromo-N-ethyl-N-phenylbutanamide would provide valuable information on its conformational preferences and electronic properties.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties.

For this compound, high-accuracy ab initio calculations could be used to benchmark the results obtained from DFT methods. They are particularly valuable for calculating properties where electron correlation effects are significant, such as reaction barrier heights and weak intermolecular interactions. For example, a computational investigation of o-(N,N-dialkylaminomethyl)arylboronate systems utilized MP2 perturbation theory to study intramolecular interactions, demonstrating the power of these methods in dissecting complex bonding situations. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations would be invaluable for understanding its conformational flexibility. The rotation around the various single bonds, such as the C-N bond and the bonds within the ethyl and butyl chains, can lead to a multitude of conformers. MD simulations can explore the potential energy surface and identify the most populated conformational states.

Furthermore, MD simulations are essential for studying intermolecular interactions. By simulating this compound in a solvent, such as water or an organic solvent, one can investigate solvation effects and how the molecule interacts with its surroundings. This is particularly relevant for understanding its solubility and how it might behave in a biological system. A study on halogenated amyloidogenic peptides used MD simulations with a modified force field to investigate the role of halogen bonds in peptide aggregation, showcasing the potential of MD to elucidate the details of intermolecular forces. nih.gov

Reaction Pathway Exploration and Energy Profile Determination

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions by mapping out the entire reaction pathway. This involves identifying all intermediates and transition states that connect the reactants to the products.

For this compound, a key reaction of interest would be the nucleophilic substitution at the carbon atom bearing the bromine atom. Theoretical calculations can be used to compare different possible mechanisms, such as an S\N2-type backside attack or a mechanism involving the formation of a carbocation intermediate. By calculating the potential energy surface for these pathways, researchers can determine the most likely reaction mechanism. A computational analysis of the ionic S\N2 reaction, for example, used DFT to evaluate the potential energy surface, including reactants, complexes, transition states, and products, to understand the reaction mechanism in detail. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

For this compound, it is possible to calculate its nuclear magnetic resonance (NMR) chemical shifts and coupling constants. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for predicting NMR parameters. rsc.org These predicted spectra can aid in the interpretation of experimental NMR data and help in assigning the signals to specific atoms in the molecule. Online tools and specialized software can predict 1H and 13C NMR spectra, which can be a valuable educational and research tool. nmrdb.orgnih.gov

Similarly, infrared (IR) and Raman vibrational frequencies can be calculated. The computed vibrational modes can be visualized to understand the nature of the molecular vibrations, which helps in assigning the peaks in the experimental IR and Raman spectra. A study on 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine demonstrated the use of DFT calculations to compute vibrational frequencies, which were then scaled to match the experimental FT-IR and micro-Raman spectra. nih.gov

In Silico Design of Novel Transformations and Catalysts

Computational chemistry is increasingly used as a tool for the in silico design of new chemical reactions and catalysts. By understanding the mechanisms of existing reactions, chemists can use computational models to predict how changes in the substrate or catalyst will affect the reaction outcome.

In the context of this compound, computational methods could be used to design novel transformations. For example, one could explore the feasibility of new carbon-carbon bond-forming reactions by computationally screening different catalysts and reaction conditions. Research on the direct amidation of carboxylic acids has utilized computational studies to understand the role of silanol (B1196071) catalysts and the factors that influence their efficiency. acs.org

Furthermore, in silico methods can be employed to design catalysts with improved activity, selectivity, and stability. For the synthesis of amides, for instance, computational screening of different ligand scaffolds for a metal catalyst could identify promising candidates for experimental investigation. Studies on the in silico design of novel amide derivatives have shown how computational docking and other methods can guide the synthesis of compounds with desired biological activities. researchgate.netresearchgate.net

Derivatization Strategies in Advanced Chemical Research of 2 Bromo N Ethyl N Phenylbutanamide

Derivatization for Enhanced Analytical Detectability and Separation

The inherent structure of 2-bromo-N-ethyl-N-phenylbutanamide may not possess optimal properties for modern analytical techniques such as high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection. To overcome this limitation, derivatization is a key strategy to introduce chromophoric or fluorophoric moieties, thereby significantly enhancing its detectability.

The displacement of the α-bromide by a nucleophile is the primary route for such derivatizations. A common approach involves the reaction with fluorescent amines or thiols. For instance, coupling with a fluorescent tag like dansyl cadaverine (B124047) or a thiol-containing fluorophore would yield a highly fluorescent derivative. This allows for trace-level quantification in complex matrices.

Pre-column derivatization is a widely accepted technique for improving the chromatographic behavior and detection sensitivity of analytes. For α-bromoamides like this compound, this can be achieved by reacting the compound with a labeling reagent prior to injection into the HPLC system. Reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or 9-fluorenylmethyl chloroformate (FMOC-Cl), are commonly used to derivatize primary and secondary amines, and could be adapted for the products of nucleophilic substitution on the target molecule. thermoscientific.fr

Table 1: Derivatization Reagents for Enhanced Analytical Detection

Derivatizing Agent Functional Group Targeted Resulting Moiety Detection Method
Dansyl Cadaverine α-Bromo (via substitution) Fluorescent Dansyl Fluorescence
N-acetyl-L-cysteine α-Bromo (via substitution) Thioether UV/Mass Spectrometry
4-Aminofluorescein α-Bromo (via substitution) Fluorescent Fluorescein Fluorescence
o-Phthalaldehyde (OPA)/Thiol Amine (post-substitution) Fluorescent Isoindole Fluorescence

Derivatization for Mechanistic Probes and Structural Elucidation

The reactivity of the α-bromo group in this compound makes it an excellent substrate for studying reaction mechanisms, particularly nucleophilic substitution (SN2) reactions. By systematically varying the nucleophile and reaction conditions, researchers can probe the electronic and steric effects governing these transformations.

Isotopic labeling is a powerful tool in this context. For example, synthesizing a variant of this compound with a carbon-13 or deuterium (B1214612) label at the α-position allows for detailed kinetic and mechanistic studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. An ¹⁸O-labeling study on a similar system of α-bromo nitroalkanes provided evidence for competing anaerobic and aerobic pathways in amide synthesis, highlighting the detailed mechanistic insights that can be gained through such derivatization. researchgate.net

Furthermore, the stereochemical outcome of reactions at the chiral α-carbon can be investigated. Derivatization with a chiral nucleophile of known absolute configuration, followed by analysis of the diastereomeric products, can elucidate the stereochemical course of the substitution reaction (e.g., inversion or retention of configuration). Such studies are crucial for understanding the fundamental principles of stereoselectivity.

Preparation of Functionally Diverse Analogues for Synthetic Exploration

The bromine atom in this compound serves as a versatile synthetic handle for the introduction of a wide array of functional groups, leading to the creation of libraries of novel compounds for further exploration in areas such as medicinal chemistry and materials science.

The nucleophilic displacement of the bromide is the most common strategy. A plethora of nucleophiles can be employed, including:

Nitrogen Nucleophiles: Ammonia, primary and secondary amines, azides, and heterocyclic amines can be used to synthesize α-amino amides. The synthesis of α-amino amides is of significant interest as they are key components of peptidomimetics and other biologically active molecules. nih.govresearchgate.net

Oxygen Nucleophiles: Alcohols, phenols, and carboxylates can react to form α-alkoxy, α-aryloxy, and α-acyloxy amides, respectively.

Sulfur Nucleophiles: Thiols and thiophenols readily displace the bromide to yield α-thioether derivatives.

Carbon Nucleophiles: Enolates, organometallic reagents, and cyanides can be used to form new carbon-carbon bonds, expanding the carbon skeleton of the molecule.

These reactions significantly broaden the chemical space accessible from this compound, providing a platform for the development of new chemical entities with potentially interesting properties.

Table 2: Synthetic Transformations of this compound

Nucleophile Reagent Example Product Class
Amine Diethylamine α-Amino amide
Azide (B81097) Sodium Azide α-Azido amide
Thiol Thiophenol α-Thioether
Carboxylate Sodium Acetate (B1210297) α-Acyloxy amide

Stereoselective Derivatization Methodologies

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective derivatization methods is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Several strategies can be employed to achieve stereoselectivity:

Chiral Nucleophiles: The use of an enantiomerically pure nucleophile can lead to the formation of diastereomeric products that can potentially be separated.

Chiral Catalysts: A chiral catalyst can be used to control the stereochemical outcome of the reaction, favoring the formation of one enantiomer over the other. This approach has been successfully applied to the asymmetric amination of ketenes generated in situ, leading to α-chiral amides. rsc.org

Dynamic Kinetic Resolution (DKR): This powerful technique involves the rapid racemization of the starting α-bromo amide under the reaction conditions, while a chiral catalyst or reagent selectively reacts with one enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. DKR has been successfully applied to α-bromo tertiary amides for the stereoselective preparation of dipeptide analogues. researchgate.net

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical course of a subsequent reaction at the α-carbon. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

These methodologies provide access to the individual enantiomers of derivatized this compound, which is essential for investigating their distinct biological activities and for the development of stereochemically defined therapeutic agents.

Future Directions and Emerging Research Avenues for 2 Bromo N Ethyl N Phenylbutanamide

Development of Novel Catalytic Systems for Transformations

The reactivity of the α-bromo amide moiety in 2-bromo-N-ethyl-N-phenylbutanamide is a prime target for the development of innovative catalytic systems. Future research is likely to focus on achieving highly selective and efficient transformations under mild conditions.

Photoredox catalysis, a rapidly evolving field, offers a promising avenue. rsc.org Visible-light-mediated approaches could enable the generation of α-amido radicals from the carbon-bromine bond. nih.gov These radicals can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The development of novel organic dyes or transition-metal photocatalysts could allow for precise control over the redox potentials, enabling chemoselective activation of the C-Br bond in the presence of other functional groups. For instance, a synergistic approach combining photoredox catalysis with another catalytic cycle, such as nickel catalysis, could facilitate cross-coupling reactions. oup.com

Furthermore, the design of chiral catalysts for enantioselective transformations represents a significant area of future work. The creation of asymmetric catalytic systems, potentially based on chiral ligands for transition metals, could enable the stereocontrolled synthesis of α-functionalized amides from this compound.

Catalyst TypePotential TransformationAdvantages
Organic Dye PhotocatalystRadical-mediated C-C and C-X bond formationMetal-free, mild conditions
Transition-Metal PhotocatalystCross-coupling reactionsTunable redox properties
Chiral Lewis Acid/Transition MetalEnantioselective nucleophilic substitutionStereocontrol

Exploration of Underutilized Reactivity Modes

Beyond conventional nucleophilic substitution at the α-carbon, future research could uncover and exploit less common reactivity modes of this compound.

The generation of amidyl radicals through proton-coupled electron transfer (PCET) from the N-H bond of a related secondary amide is a known process. oup.com While this compound is a tertiary amide, related N-aryl amide structures can undergo radical-based transformations. rsc.org Future work might explore the possibility of generating radical species at other positions in the molecule, potentially leading to novel cyclization or rearrangement reactions. For example, palladium-catalyzed aryl-to-alkyl radical relay Heck reactions have been demonstrated for amides, suggesting that radical-based functionalization at the C(sp3)−H sites of the ethyl or butyl groups could be a future possibility. nih.gov

Another area of exploration is the potential for umpolung (polarity reversal) strategies. By rendering the α-position of amides electrophilic through in-situ activation, a broad range of nucleophiles can be used for functionalization. nih.gov While this has been demonstrated for other amides, its application to α-bromo amides like the target compound could open up new synthetic pathways.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic methods from batch to continuous flow processing offers numerous advantages, including enhanced safety, reproducibility, and scalability. Future research on this compound will likely involve the integration of its synthesis and subsequent transformations into flow chemistry platforms.

Automated synthesis platforms can be employed for the rapid optimization of reaction conditions. For instance, a flow chemistry setup coupled with automated liquid handlers and online analytics could screen a wide range of catalysts, solvents, and temperatures for a given transformation of this compound in a high-throughput manner. This approach has been successfully used for the optimization of other chemical reactions. rsc.org

Furthermore, the synthesis of derivatives of this compound could be streamlined using automated platforms. These systems can perform multi-step reaction sequences, purifications, and characterizations with minimal manual intervention, accelerating the discovery of new compounds with desired properties.

TechnologyApplication to this compoundPotential Benefits
Flow ChemistrySynthesis and transformationsImproved safety, scalability, and control
Automated SynthesisHigh-throughput reaction optimizationRapid discovery of optimal conditions
Robotic PlatformsMulti-step synthesis of derivativesIncreased efficiency and throughput

Advanced Computational Modeling for Complex Systems

Computational chemistry provides powerful tools to understand and predict the behavior of molecules and reactions. For this compound, advanced computational modeling can offer significant insights and guide experimental work.

Density Functional Theory (DFT) calculations can be used to investigate the transition states of potential reactions. nih.gov For example, modeling the energy barriers for different catalytic pathways could help in the rational design of more efficient catalysts. DFT studies could also elucidate the mechanism of radical reactions or photocatalytic processes involving the molecule.

Molecular dynamics (MD) simulations can be employed to study the conformational landscape of this compound. The rotation around the N-phenyl bond and the C-N amide bond can influence the molecule's reactivity and its interactions with catalysts or other reagents. Understanding these dynamics can be crucial for designing stereoselective reactions.

Computational MethodResearch FocusInsights Gained
Density Functional Theory (DFT)Reaction mechanisms and transition statesCatalyst design, prediction of reactivity
Molecular Dynamics (MD)Conformational analysisUnderstanding steric and electronic effects
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-catalyzed transformations (hypothetical)Elucidation of biocatalytic mechanisms

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis. For this compound, these technologies can be applied to predict reaction outcomes and optimize reaction conditions.

ML models can be trained on large datasets of chemical reactions to predict the likelihood of a particular transformation being successful. For example, a model could be developed to predict the yield of a cross-coupling reaction with this compound under a given set of conditions. These predictive models can significantly reduce the number of experiments required, saving time and resources.

AI/ML ApplicationSpecific Use CaseExpected Outcome
Reaction Outcome PredictionPredicting the yield of a Suzuki couplingMore efficient experimental design
Retrosynthesis PlanningDesigning a multi-step synthesis of a complex derivativeDiscovery of novel and efficient synthetic routes
Automated Reaction OptimizationSelf-optimizing flow reactor for a photocatalytic reactionIdentification of optimal reaction conditions with minimal human intervention

Q & A

Q. What role does this compound play in studying enzyme inhibition mechanisms?

  • Methodology : Use surface plasmon resonance (SPR) to measure real-time binding kinetics with target enzymes (e.g., proteases). Correlate IC₅₀ values with structural modifications (e.g., halogen substitution) to establish structure-activity relationships (SAR) .

Data Contradiction and Optimization

Q. How to address conflicting NMR data suggesting alternative regiochemistry in synthetic products?

  • Methodology : Re-examine NOESY/ROESY spectra for spatial proximity of ethyl and phenyl groups. Compare experimental shifts with computed NMR (GIAO method, Gaussian 16) to confirm assignments. Repeat synthesis with isotopic labeling (²H/¹³C) for unambiguous analysis .

Q. Why do computational predictions of solubility conflict with experimental measurements?

  • Answer : Adjust COSMO-RS models by incorporating crystal lattice energy (via PXRD). Experimentally determine solubility in DMSO/water mixtures using shake-flask method and correct for activity coefficients .

Retrosynthesis Analysis

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2-bromo-N-ethyl-N-phenylbutanamide
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2-bromo-N-ethyl-N-phenylbutanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.